2-(chlorophenylmethyl)-4,5-dimethylOxazole
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Overview
Description
2-(Chlorophenylmethyl)-4,5-dimethylOxazole is a heterocyclic organic compound featuring an oxazole ring substituted with a chlorophenylmethyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(chlorophenylmethyl)-4,5-dimethylOxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chlorobenzyl chloride with 4,5-dimethyl-2-aminomethyl oxazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(Chlorophenylmethyl)-4,5-dimethylOxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenylmethyl group, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or DMSO.
Major Products:
Oxidation: Oxazole derivatives with additional functional groups.
Reduction: Reduced oxazole compounds.
Substitution: Substituted oxazole derivatives with various functional groups.
Scientific Research Applications
2-(Chlorophenylmethyl)-4,5-dimethylOxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(chlorophenylmethyl)-4,5-dimethylOxazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Thiazoles: Similar heterocyclic compounds with sulfur instead of oxygen in the ring.
Imidazoles: Compounds with two nitrogen atoms in the ring.
Triazoles: Compounds with three nitrogen atoms in the ring.
Uniqueness: 2-(Chlorophenylmethyl)-4,5-dimethylOxazole is unique due to its specific substitution pattern and the presence of both a chlorophenylmethyl group and two methyl groups on the oxazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
907200-68-4 |
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Molecular Formula |
C12H12ClNO |
Molecular Weight |
221.68 g/mol |
IUPAC Name |
2-[chloro(phenyl)methyl]-4,5-dimethyl-1,3-oxazole |
InChI |
InChI=1S/C12H12ClNO/c1-8-9(2)15-12(14-8)11(13)10-6-4-3-5-7-10/h3-7,11H,1-2H3 |
InChI Key |
HJTHRYJGVOYVAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=N1)C(C2=CC=CC=C2)Cl)C |
Origin of Product |
United States |
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